molecular formula C18H15Cl2NO3 B4186644 2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide

2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide

Cat. No. B4186644
M. Wt: 364.2 g/mol
InChI Key: IMEPLWOWPFSZGR-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide involves the inhibition of the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. This compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide include the inhibition of cancer cell growth and the reduction of inflammation. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide in lab experiments include its potent anti-inflammatory and anti-cancer properties, which make it a valuable tool for studying the mechanisms of cancer and inflammation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

For research on 2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide include the development of more potent and selective analogs of this compound, the investigation of its potential use in combination with other anti-cancer and anti-inflammatory agents, and the exploration of its potential therapeutic applications in other diseases such as neurological disorders. Further studies are also needed to determine the safety and efficacy of this compound in humans.
In conclusion, 2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide is a promising chemical compound that has been the subject of scientific research due to its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. Its potent anti-inflammatory and anti-cancer properties make it a valuable tool for studying the mechanisms of these diseases, and future research is needed to determine its safety and efficacy in humans.

Scientific Research Applications

2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Scientific research has shown that this compound has potent anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2,2-dichloro-N-(2-methoxydibenzofuran-3-yl)-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3/c1-17(9-18(17,19)20)16(22)21-12-8-14-11(7-15(12)23-2)10-5-3-4-6-13(10)24-14/h3-8H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEPLWOWPFSZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide
Reactant of Route 4
2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide
Reactant of Route 5
2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide
Reactant of Route 6
2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide

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